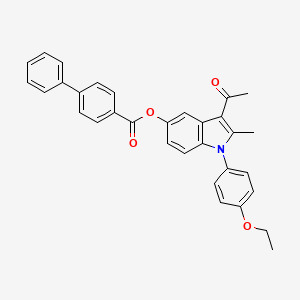
3-acetyl-1-(4-ethoxyphenyl)-2-methyl-1H-indol-5-yl biphenyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is a complex organic compound that features a unique structure combining indole, biphenyl, and acetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where an acetyl group is introduced to the indole ring using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) . The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, often using ethoxybenzene and a suitable electrophile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Large-scale synthesis might also employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert ketones to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
The mechanism of action of 3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The biphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-ACETYL BIPHENYL: Shares the biphenyl and acetyl groups but lacks the indole and ethoxyphenyl moieties.
1-ACETYL-4-(4-{4-[(2-ETHOXYPHENYL)THIO]-3-NITROPHENYL}PYRIDIN-2-YL)PIPERAZINE: Contains an ethoxyphenyl group but differs significantly in structure and functional groups.
Uniqueness
3-ACETYL-1-(4-ETHOXYPHENYL)-2-METHYL-1H-INDOL-5-YL [1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to its combination of indole, biphenyl, and acetyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C32H27NO4 |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
[3-acetyl-1-(4-ethoxyphenyl)-2-methylindol-5-yl] 4-phenylbenzoate |
InChI |
InChI=1S/C32H27NO4/c1-4-36-27-16-14-26(15-17-27)33-21(2)31(22(3)34)29-20-28(18-19-30(29)33)37-32(35)25-12-10-24(11-13-25)23-8-6-5-7-9-23/h5-20H,4H2,1-3H3 |
InChI Key |
RLXVYKGQOYLOGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C3=C2C=CC(=C3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11676940.png)
![2-Phenylethyl 4-[4-(benzyloxy)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11676941.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11676944.png)

![1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11676949.png)
![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-(4-methyl-3-nitrobenzamido)thiophene-3-carboxylate](/img/structure/B11676951.png)
![3,4-dimethoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B11676966.png)
![propyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}benzoate](/img/structure/B11676969.png)
![N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B11676986.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11676993.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(Z)-phenylmethylidene]acetohydrazide](/img/structure/B11677001.png)

![2,6-Dimethoxy-4-[(E)-[(4-phenylpiperazin-1-YL)imino]methyl]phenol](/img/structure/B11677011.png)

